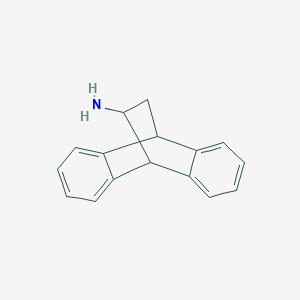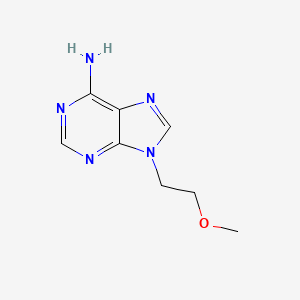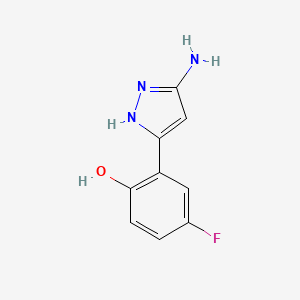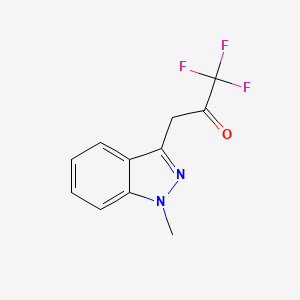amine](/img/no-structure.png)
[2-(2-Bromo-4-chlorophenyl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-chlorophenyl)ethylamine: is an organic compound with the molecular formula C9H11BrClN This compound features a phenyl ring substituted with bromine and chlorine atoms, connected to an ethyl chain that terminates in a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-4-chlorobenzene.
Alkylation: The 2-bromo-4-chlorobenzene undergoes a Friedel-Crafts alkylation with ethylene to form 2-(2-bromo-4-chlorophenyl)ethane.
Amination: The resulting 2-(2-bromo-4-chlorophenyl)ethane is then subjected to a nucleophilic substitution reaction with methylamine to yield 2-(2-Bromo-4-chlorophenyl)ethylamine.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromo-4-chlorophenyl)ethylamine would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the alkylation and amination steps, as well as advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms on the phenyl ring.
Oxidation and Reduction: The ethylamine side chain can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The phenyl ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Bromo-4-chlorophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution patterns and the creation of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological receptors, making it a candidate for drug discovery and development.
Industry
In industry, 2-(2-Bromo-4-chlorophenyl)ethylamine can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable building block for various industrial processes.
Mécanisme D'action
The mechanism by which 2-(2-Bromo-4-chlorophenyl)ethylamine exerts its effects depends on its specific application. In a biological context, it may interact with receptors or enzymes, altering their activity. The presence of halogens can influence its binding affinity and specificity, potentially leading to unique biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)ethylamine
- 2-(2-Bromo-4-methylphenyl)ethylamine
- 2-(2-Bromo-4-nitrophenyl)ethylamine
Uniqueness
Compared to similar compounds, 2-(2-Bromo-4-chlorophenyl)ethylamine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can influence its reactivity and interactions in ways that are distinct from compounds with different substituents.
Conclusion
2-(2-Bromo-4-chlorophenyl)ethylamine is a versatile compound with applications across various fields of science and industry
Propriétés
Formule moléculaire |
C9H11BrClN |
|---|---|
Poids moléculaire |
248.55 g/mol |
Nom IUPAC |
2-(2-bromo-4-chlorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrClN/c1-12-5-4-7-2-3-8(11)6-9(7)10/h2-3,6,12H,4-5H2,1H3 |
Clé InChI |
DZAOEWFWNUZMBY-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=C(C=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)
![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)


